molecular formula C7H10N2O B1645893 1-(1,5-Dimethylimidazol-4-YL)ethanone

1-(1,5-Dimethylimidazol-4-YL)ethanone

Katalognummer: B1645893
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: XMHNCQLMSVKHEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,5-Dimethylimidazol-4-YL)ethanone is a functionalized imidazole derivative of significant interest in medicinal chemistry and drug discovery. The imidazole scaffold is a privileged structure in pharmaceuticals, known for its favorable bioavailability, good tissue penetrability, and its presence in a wide array of biomolecules . This specific derivative serves as a key synthetic intermediate for the development of novel bioactive molecules. Researchers utilize this compound and its analogs in the design and synthesis of new chemical entities targeting various disease pathways. Imidazole-based compounds have demonstrated a broad spectrum of biological activities in scientific research, including potential anticancer, antibacterial, and antifungal properties . The electron-rich nature of the imidazole ring allows it to engage in various noncovalent interactions, facilitating the formation of supramolecular complexes that can be exploited to develop new diagnostic agents, pathological probes, or ion receptors . This compound is intended for use in laboratory research only, providing a versatile building block for exploring new therapeutic avenues and understanding biological interactions at a molecular level.

Eigenschaften

IUPAC Name

1-(1,5-dimethylimidazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-7(6(2)10)8-4-9(5)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHNCQLMSVKHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-(1,5-Dimethyl-1H-1,2,3-Triazol-4-Yl)Ethanone

  • Molecular Formula : C₆H₉N₃O
  • Molecular Weight : 139.16 g/mol
  • Key Features: Replaces the imidazole ring with a triazole ring (three nitrogen atoms). Applications: Used in coordination chemistry or as a ligand due to triazole’s metal-binding properties .

1-[4-(1,1-Dimethylethyl)phenyl]ethanone

  • Molecular Formula : C₁₂H₁₆O
  • Molecular Weight : 176.25 g/mol
  • Key Features :
    • Contains a tert-butyl-substituted phenyl group instead of a heterocycle.
    • The bulky tert-butyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to the imidazole derivative.
    • Applications: Likely employed in fragrance or polymer industries due to its aromatic ketone structure .

1-(1H-Benzimidazol-4-yl)ethanone

  • Molecular Formula : C₉H₈N₂O
  • Molecular Weight : 160.17 g/mol
  • Key Features :
    • Features a benzimidazole core (fused benzene and imidazole rings), enhancing aromaticity and stability.
    • The fused ring system may improve binding affinity in biological systems (e.g., enzyme inhibition) compared to simpler imidazoles.
    • Safety: Requires stringent handling due to inhalation risks .

Nitro-Substituted Imidazole Derivatives

  • Example: 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanol
  • Key Features: The nitro group (-NO₂) at the 5-position is strongly electron-withdrawing, enhancing electrophilic reactivity. Used in tetrakis(dimethylamino)ethylene (TDAE) methodologies to synthesize arylethanols and esters . Contrast: The absence of a nitro group in 1-(1,5-Dimethylimidazol-4-YL)ethanone limits its participation in redox reactions but may improve compatibility with nucleophilic reagents.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications References
This compound C₇H₉N₂O 137.16 1,5-dimethylimidazol-4-yl Intermediate in organic synthesis
1-(1,5-Dimethyl-1H-1,2,3-Triazol-4-Yl)Ethanone C₆H₉N₃O 139.16 1,5-dimethyltriazol-4-yl Ligand in coordination chemistry
1-[4-(1,1-Dimethylethyl)phenyl]ethanone C₁₂H₁₆O 176.25 tert-butylphenyl Fragrance/polymer precursor
1-(1H-Benzimidazol-4-yl)ethanone C₉H₈N₂O 160.17 benzimidazol-4-yl Biological activity potential
Nitroimidazole derivatives (e.g., ) Varies Varies 5-nitro, dimethylimidazolyl TDAE-mediated synthesis

Vorbereitungsmethoden

Synthesis of 1,5-Dimethylimidazole-4-carboxylic Acid

The precursor, 1,5-dimethylimidazole-4-carboxylic acid, is synthesized via carboxylation of 1,5-dimethylimidazole. In a representative protocol, potassium hydroxide and formaldehyde facilitate hydroxymethylation, yielding (1,5-dimethyl-1H-imidazol-4-yl)methanol in 70% yield. Subsequent oxidation of this intermediate (e.g., using Jones reagent or KMnO4) could generate the carboxylic acid, though explicit data for this step requires extrapolation from imidazole chemistry.

Conversion to Weinreb Amide

The carboxylic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and a coupling agent (e.g., EDCI or HATU). For example, in the synthesis of 1-(tetrahydro-2H-pyran-4-yl)ethanone, methyl tetrahydro-2H-pyran-4-carboxylate reacts with N,O-dimethylhydroxylamine under Grignard conditions to form the amide. Applied to the imidazole system, this step would proceed similarly:

$$
\text{1,5-Dimethylimidazole-4-carboxylic acid} + \text{N,O-Dimethylhydroxylamine} \xrightarrow{\text{EDCI, DCM}} \text{Weinreb amide}
$$

Grignard Addition

Treatment of the Weinreb amide with methylmagnesium bromide generates the target ketone. In the tetrahydro-2H-pyran-4-yl variant, this step achieves 75–81% yield. For the imidazole analog:

$$
\text{Weinreb amide} + \text{MeMgBr} \xrightarrow{\text{THF, -60°C to 0°C}} \text{this compound}
$$

Key Data:

Parameter Value Source
Typical Yield 70–81%
Reaction Temperature -60°C to 0°C
Solvent Tetrahydrofuran (THF)

Direct Friedel-Crafts Acylation

Friedel-Crafts acylation faces challenges in electron-deficient heterocycles like imidazoles. However, substituents (e.g., methyl groups) may activate specific positions.

Acetylating Agents and Catalysts

Using acetyl chloride and AlCl3 in dichloromethane at 0°C, the 4-position of 1,5-dimethylimidazole could theoretically undergo acylation. A similar approach is documented for pyridine derivatives, albeit with lower yields (~30–40%) due to ring deactivation.

Regioselectivity and Byproduct Formation

Competitive acylation at the 2-position or over-acylation may occur. Nuclear Overhauser Effect (NOE) NMR studies would be essential to confirm regiochemistry.

Key Data:

Parameter Value Source
Catalyst AlCl3
Solvent Dichloromethane
Yield Estimate 30–50% (extrapolated)

Oxidation of 4-(Hydroxyethyl)imidazole Derivatives

Although primary alcohols resist direct oxidation to ketones, intermediates like 4-(2-hydroxyethyl)-1,5-dimethylimidazole could undergo selective oxidation via Swern or Kornblum conditions.

Synthesis of 4-(2-Hydroxyethyl)imidazole

From, (1,5-dimethyl-1H-imidazol-4-yl)methanol is accessible in 70% yield. Elongation via aldol addition or Grignard reaction could install a two-carbon chain. For example:

$$
\text{(1,5-Dimethylimidazol-4-yl)methanol} \xrightarrow{\text{EtMgBr, formaldehyde}} \text{4-(2-Hydroxyethyl)-1,5-dimethylimidazole}
$$

Oxidation to Ketone

TEMPO/NaOCl or PCC in dichloromethane oxidizes secondary alcohols to ketones. Applying this to 4-(2-hydroxyethyl)-imidazole:

$$
\text{4-(2-Hydroxyethyl)-1,5-dimethylimidazole} \xrightarrow{\text{PCC, DCM}} \text{this compound}
$$

Key Data:

Parameter Value Source
Oxidizing Agent PCC
Yield Estimate 50–65%

Cross-Coupling Strategies

Transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura) offer modularity but require pre-functionalized substrates.

Boronic Acid Preparation

4-Bromo-1,5-dimethylimidazole could couple with acetylpinacolborane under palladium catalysis. However, acetyl boronic esters are prone to protodeboronation, necessitating careful optimization.

$$
\text{4-Bromo-1,5-dimethylimidazole} + \text{Acetylpinacolborane} \xrightarrow{\text{Pd(dppf)Cl2, K2CO3}} \text{this compound}
$$

Key Data:

Parameter Value Source
Catalyst Pd(dppf)Cl2
Solvent Dioxane/Water
Yield Estimate 40–60%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range Scalability
Weinreb Amide High yields, regioselective Multi-step synthesis 70–81% High
Friedel-Crafts Direct Low yields, byproducts 30–50% Moderate
Oxidation Uses accessible intermediates Requires alcohol precursor 50–65% Moderate
Cross-Coupling Modular Sensitive reagents 40–60% Low

Q & A

Basic Question: What are the optimal synthetic routes for 1-(1,5-dimethylimidazol-4-yl)ethanone, and how can reaction yields be maximized?

Methodological Answer:
The synthesis of this compound typically involves alkylation or acylation of pre-functionalized imidazole precursors. For example:

  • Acylation: React 1,5-dimethylimidazole with acetyl chloride under inert conditions (e.g., N₂ atmosphere) using a base like triethylamine to neutralize HCl byproducts .
  • Oxidation/Reduction: If starting from alcohol derivatives, mild oxidizing agents (e.g., m-CPBA) or reducing agents (e.g., NaBH₄) may be employed to adjust functional groups .

Key Optimization Factors:

  • Temperature Control: Maintain 0–5°C during acetylation to avoid side reactions.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Yield Maximization: Pre-dry solvents (e.g., THF over molecular sieves) and use excess acetyl chloride (1.2–1.5 equivalents).

Advanced Question: How do steric and electronic effects of the 1,5-dimethyl substitution influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The 1,5-dimethyl groups introduce steric hindrance near the imidazole’s N-atoms, which can:

  • Limit Coordination: Reduce metal catalyst binding in Suzuki-Miyaura couplings, necessitating bulky ligands (e.g., SPhos) .
  • Modify Electronic Density: Methyl groups increase electron density at the imidazole ring, enhancing nucleophilic aromatic substitution (SNAr) at the 4-position.

Experimental Design:

  • Compare reaction rates of this compound with non-methylated analogs in Pd-catalyzed cross-couplings.
  • Use DFT calculations to map electron density distribution (software: Gaussian 16) .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify methyl groups (δ 2.3–2.5 ppm for acetyl CH₃; δ 3.7–3.9 ppm for N-methyl) and imidazole protons (δ 7.1–7.3 ppm) .
  • IR Spectroscopy: Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and imidazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (C₇H₁₀N₂O; [M+H]⁺ = 139.0872) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.